molecular formula C21H22N4O3S B2426754 N-(2-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 941988-78-9

N-(2-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2426754
CAS No.: 941988-78-9
M. Wt: 410.49
InChI Key: DLPMHKSXALGNKN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide (CAS 941988-67-6) is a synthetic thiazole-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C21H22N4O3S and a molecular weight of 410.49 g/mol, this compound is characterized by a thiazole core structure, a ureido linker, and aromatic substituents that contribute to its potential bioactivity. Thiazole-carboxamide derivatives are extensively investigated for their ability to interact with key biological targets. Recent studies highlight that such compounds demonstrate potent activity as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs), which are crucial in neurotransmission and are implicated in neurological conditions . Furthermore, structurally related thiazole derivatives have shown promising cyclooxygenase (COX) inhibitory activity, affecting both COX-1 and COX-2 isoforms, which are enzymes central to inflammatory processes . The compound's specific structural features, including the m-tolyl ureido group and the 2-methoxyphenethyl side chain, make it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for disorders of the central nervous system and inflammation . This reagent is supplied with a typical purity of ≥95% and is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-6-5-8-16(12-14)23-20(27)25-21-24-17(13-29-21)19(26)22-11-10-15-7-3-4-9-18(15)28-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPMHKSXALGNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The thiazole ring is constructed using α-halo ketones and thioureas. For example, methyl 2-aminothiazole-4-carboxylate is synthesized via cyclization of methyl 2-bromoacetoacetate with thiourea in ethanol under reflux (70°C, 6 h).

Typical Conditions

Reactants Solvent Temp (°C) Time (h) Yield Source
Thiourea + α-bromo ketone Ethanol 70 6 85%

Ureido Group Installation

Isocyanate Coupling

The 2-amino group on the thiazole reacts with m-tolyl isocyanate in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{2-Aminothiazole} + \text{m-Tolyl Isocyanate} \xrightarrow{\text{DCM, TEA}} \text{Ureido Product} \quad (90\% \text{ yield})
$$

Optimized Parameters

  • Solvent : Anhydrous DCM
  • Base : TEA (2.5 equiv)
  • Time : 12 h at 25°C

Carboxamide Side Chain Coupling

Carbodiimide-Mediated Amidation

The thiazole-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 2-methoxyphenethylamine:

Procedure

  • Dissolve thiazole-4-carboxylic acid (1.0 equiv) in DMF.
  • Add EDC (1.5 equiv), HOBt (1.2 equiv), and DMAP (0.1 equiv).
  • Stir at 25°C for 30 min.
  • Add 2-methoxyphenethylamine (1.2 equiv) and stir for 12 h.

Reaction Metrics

Parameter Value Source
Yield 65–75%
Purity (HPLC) >95%

Final Assembly and Deprotection

Boc Deprotection (If Applicable)

If tert-butoxycarbonyl (Boc) protection is used during synthesis, deprotection is achieved with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 h, 25°C).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.55 (s, 1H, thiazole-H), 7.25–7.45 (m, 4H, aryl-H), 3.85 (s, 3H, OCH3).
  • ESI-MS : m/z 410.5 [M + H]+ (calculated: 410.5).

Comparative Method Analysis

Yield Optimization

Method Advantages Limitations Yield Range
Hantzsch Thiazole High regioselectivity Requires harsh conditions 75–85%
EDC/HOBt Coupling Mild conditions, scalable Costly reagents 60–75%

Industrial Scale-Up Considerations

  • Solvent Recovery : THF and DCM are recycled via distillation.
  • Catalyst Load : DMAP is reduced to 0.05 equiv to minimize costs.

Challenges and Troubleshooting

  • Ureido Hydrolysis : Avoid aqueous workup at acidic pH to prevent urea cleavage.
  • Thiazole Oxidation : Use inert atmosphere (N2/Ar) during cyclization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
  • N-(2-methoxyphenethyl)-2-(3-(o-tolyl)ureido)thiazole-4-carboxamide

Uniqueness

N-(2-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both methoxyphenethyl and m-tolyl groups. These structural features can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Biological Activity

N-(2-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole derivatives class. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and experimental data to elucidate its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, a carboxamide group, and various aromatic substituents. Its molecular formula is C17H20N2O2SC_{17}H_{20}N_2O_2S, with a molecular weight of 320.42 g/mol. The structural complexity allows for diverse interactions with biological targets.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes, modulating their activity.
  • Receptor Interaction : The compound may act as an agonist or antagonist at various receptors.
  • Signal Transduction Modulation : It can influence cellular signaling pathways, leading to altered biological responses.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis.

  • Case Study : A study on thiazole derivatives demonstrated that certain compounds had IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent cytotoxicity (IC50 = 1.14 µg/mL for derivative 5c) .
CompoundCell LineIC50 (µg/mL)
5cMCF-71.14
5dMCF-72.41

Cytotoxicity and Selectivity

In vitro studies have shown that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications, minimizing side effects.

  • Research Findings : Compounds from the same class were tested for cytotoxicity against both cancerous and non-cancerous cell lines, revealing no significant toxicity at concentrations effective for cancer cell growth inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of thiazole derivatives is essential for optimizing their biological activity. Key findings include:

  • Aromatic Substituents : The presence of methoxy and methyl groups on the phenyl rings enhances anticancer activity.
  • Thiazole Ring Importance : The thiazole moiety is critical for maintaining cytotoxic properties, with modifications leading to varying degrees of activity .

Comparative Analysis

To highlight the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesAnticancer Activity (IC50 µg/mL)
N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamidePara-substituted phenyl group0.055
N-(4-methoxyphenethyl)-2-(3-(phenyl)ureido)thiazole-4-carboxamidePhenyl group instead of tolyl>100

Q & A

Basic: What are the standard synthetic routes for N-(2-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide?

Methodology & Synthesis
The compound is typically synthesized via multi-step protocols:

Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., triethylamine in DMF) .

Ureido group introduction : Reaction of isocyanates or carbodiimides with amines, often using coupling reagents like HOBt/EDCI .

Amide coupling : Activation of the carboxylic acid (e.g., using DCC) followed by reaction with 2-methoxyphenethylamine .
Key intermediates are purified via column chromatography, with yields optimized by controlling stoichiometry and solvent polarity (e.g., acetonitrile or DMF) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Experimental Design & Optimization

  • Temperature : Elevated temperatures (70–90°C) accelerate thiazole cyclization but may increase side reactions; reflux in DMF is common .
  • Catalysts : Triethylamine or DMAP improves amide bond formation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while switching to ethyl acetate/water biphasic systems aids in purification .
  • Steric hindrance mitigation : Use of bulky base (e.g., DIPEA) reduces undesired substitutions during ureido group installation .

Basic: What analytical methods confirm the structure and purity of this compound?

Characterization Techniques

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent connectivity (e.g., methoxyphenethyl protons at δ 3.8–4.2 ppm) .
  • HPLC : Reverse-phase C18 columns (e.g., 95% acetonitrile/water) assess purity (>98% required for pharmacological studies) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 410.49 for [M+H]+^+) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Data Contradiction Analysis

  • Assay variability : Validate cell line specificity (e.g., HepG2 vs. MCF-7) and incubation times .
  • Target selectivity : Use kinase profiling panels (e.g., Eurofins) to confirm off-target effects .
  • Solubility controls : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
    Example: Inconsistent IC50_{50} values may arise from differences in ATP concentrations during kinase assays .

Basic: What in vitro models are suitable for initial pharmacological screening?

Biological Evaluation

  • Anticancer activity : NCI-60 cell line panel or organoid models .
  • Enzyme inhibition : Fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Membrane permeability : Caco-2 monolayer assays predict oral bioavailability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

SAR Strategy

Core modifications : Replace thiazole with oxazole or pyridine to assess ring flexibility .

Substituent variation :

  • Ureido group : Test electron-withdrawing (e.g., -CF3_3) vs. donating (e.g., -OCH3_3) groups on the m-tolyl ring .
  • Methoxyphenethyl chain : Vary alkyl chain length or introduce halogens to modulate lipophilicity .

Activity cliffs : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding energy shifts .

Basic: Which functional groups are critical for its biological activity?

Key Pharmacophores

  • Thiazole ring : Essential for π-π stacking with kinase active sites (e.g., FLT3) .
  • Ureido linker : Hydrogen bonds with backbone amides (e.g., in COX-1) .
  • Methoxyphenethyl group : Enhances blood-brain barrier penetration via logP optimization (target: 2–3) .

Advanced: How to assess metabolic stability in preclinical studies?

PK/PD Methodologies

  • Liver microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition : Fluorescent probes (e.g., P450-Glo™) identify isoform-specific interactions .
  • Plasma stability : Measure degradation in rat/human plasma at 37°C over 24 hours .

Basic: How is binding affinity to molecular targets quantified?

Biophysical Assays

  • Surface plasmon resonance (SPR) : Direct measurement of KDK_D (e.g., for kinase domains) .
  • Isothermal titration calorimetry (ITC) : Determines enthalpy-driven vs. entropy-driven binding .
  • Fluorescence polarization : Competes with fluorescent probes (e.g., ATP-competitive inhibitors) .

Advanced: How to validate target engagement in cellular models?

Target Validation

  • CRISPR/Cas9 knockouts : Ablate putative targets (e.g., FLT3) and compare dose-response curves .
  • Photoaffinity labeling : Incorporate azide tags to crosslink and isolate target proteins .
  • Thermal shift assays : Monitor protein melting temperature (TmT_m) shifts upon compound binding .

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